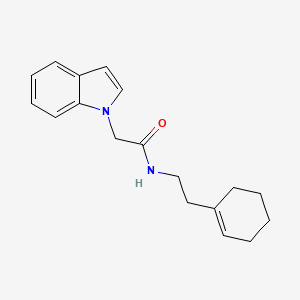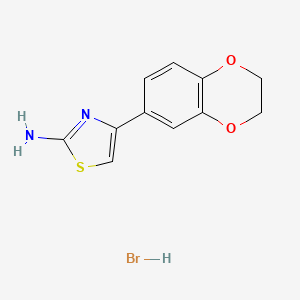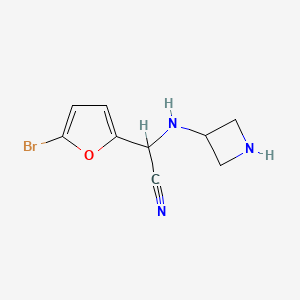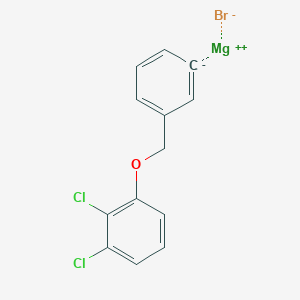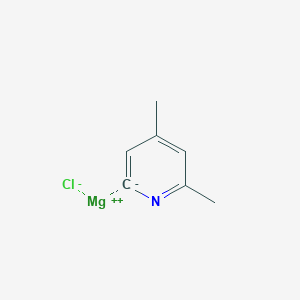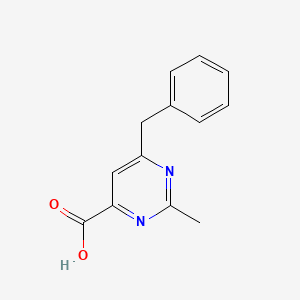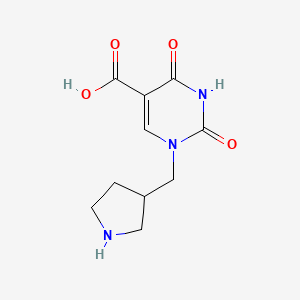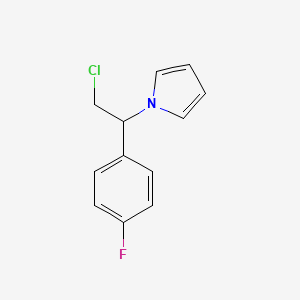
1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 2-chloro-1-(4-fluorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole typically involves the reaction of 2-chloro-1-(4-fluorophenyl)ethanol with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(4-fluorophenyl)ethanol
- 1-(2-chloro-4-fluorophenyl)ethanone
- 2-chloro-1-(4-fluorophenyl)ethan-1-ol
Uniqueness
1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the pyrrole moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H11ClFN |
|---|---|
Molecular Weight |
223.67 g/mol |
IUPAC Name |
1-[2-chloro-1-(4-fluorophenyl)ethyl]pyrrole |
InChI |
InChI=1S/C12H11ClFN/c13-9-12(15-7-1-2-8-15)10-3-5-11(14)6-4-10/h1-8,12H,9H2 |
InChI Key |
CWHNIVXVMCFYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CCl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


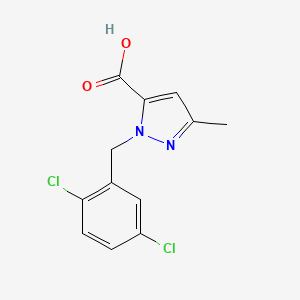

![2-[(4'-Chloro-3'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877241.png)
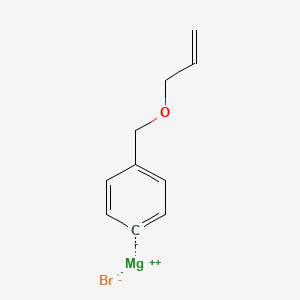
![4-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14877258.png)

